Methyl 2-chloro-5-formyl-4-nitrobenzoate
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Overview
Description
Methyl 2-chloro-5-formyl-4-nitrobenzoate is an organic compound with the molecular formula C9H6ClNO5 It is a derivative of benzoic acid and contains chloro, formyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-formyl-4-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-formyl-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Methyl 2-chloro-5-carboxy-4-nitrobenzoate.
Reduction: Methyl 2-chloro-5-formyl-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chloro-5-formyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and formyl groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-formyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The formyl group can participate in nucleophilic addition reactions, while the chloro group can be involved in substitution reactions. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-nitrobenzoate
- Methyl 5-formyl-2-nitrobenzoate
- Methyl 4-chloro-5-fluoro-2-nitrobenzoate
Uniqueness
Methyl 2-chloro-5-formyl-4-nitrobenzoate is unique due to the specific arrangement of its functional groupsIts chloro group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-chloro-5-formyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO5/c1-16-9(13)6-2-5(4-12)8(11(14)15)3-7(6)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAZKJMAOXUROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C=O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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